3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one

Catalog No.
S543071
CAS No.
1174428-47-7
M.F
C19H17NO5S
M. Wt
371.407
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholi...

CAS Number

1174428-47-7

Product Name

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one

Molecular Formula

C19H17NO5S

Molecular Weight

371.407

InChI

InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2

InChI Key

BYTKNUOMWLJVNQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5

Solubility

Soluble in DMSO

Synonyms

SF2523; SF-2523; SF 2523.

Description

The exact mass of the compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one is 371.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential as a PI3K Inhibitor: One research source suggests that the core structure of 5-morpholino-7H-thieno[3,2-b]pyran-7-ones, which 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one belongs to, holds promise as a scaffold for developing next-generation phosphatidylinositol 3-kinase (PI3K) inhibitors []. PI3K enzymes are involved in various cellular processes, and their overactivity is implicated in cancer development [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

371.0827

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Joshi S, Singh AR, Liu KX, Pham TV, Zulcic M, Skola D, Chun HB, Glass CK, Morales GA, Garlich JR, Durden DL. SF2523: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer. Mol Cancer Ther. 2019 Jun;18(6):1036-1044. doi: 10.1158/1535-7163.MCT-18-1206. Epub 2019 Apr 24. PubMed PMID: 31018997.
2: Zhu JX, Xiao JR. SF2523 inhibits human chondrosarcoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2019 Apr 9;511(3):559-565. doi: 10.1016/j.bbrc.2019.02.080. Epub 2019 Feb 26. PubMed PMID: 30824188.
3: Campbell GR, Bruckman RS, Herns SD, Joshi S, Durden DL, Spector SA. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication. J Biol Chem. 2018 Apr 20;293(16):5808-5820. doi: 10.1074/jbc.RA118.002353. Epub 2018 Feb 23. PubMed PMID: 29475942; PubMed Central PMCID: PMC5912471.
4: Zhu H, Mao JH, Wang Y, Gu DH, Pan XD, Shan Y, Zheng B. Dual inhibition of BRD4 and PI3K-AKT by SF2523 suppresses human renal cell carcinoma cell growth. Oncotarget. 2017 Sep 30;8(58):98471-98481. doi: 10.18632/oncotarget.21432. eCollection 2017 Nov 17. PubMed PMID: 29228703; PubMed Central PMCID: PMC5716743.
5: Su J, Liu X, Zhang S, Yan F, Zhang Q, Chen J. A theoretical insight into selectivity of inhibitors toward two domains of bromodomain-containing protein 4 using molecular dynamics simulations. Chem Biol Drug Des. 2018 Mar;91(3):828-840. doi: 10.1111/cbdd.13148. Epub 2017 Dec 10. PubMed PMID: 29139214.
6: Shen G, Jiang M, Pu J. Dual inhibition of BRD4 and PI3K by SF2523 suppresses human prostate cancer cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2018 Jan 1;495(1):567-573. doi: 10.1016/j.bbrc.2017.11.062. Epub 2017 Nov 10. PubMed PMID: 29133261.

Explore Compound Types